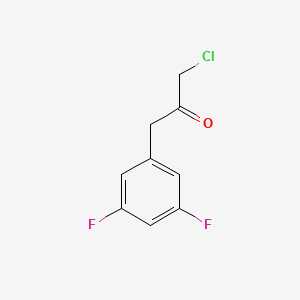
1-Chloro-3-(3,5-difluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(3,5-difluorophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H7ClF2O and its molecular weight is 204.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Chloro-3-(3,5-difluorophenyl)propan-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
- Molecular Formula : C10H8ClF2O
- Molecular Weight : 220.62 g/mol
- Structure : The compound features a chloro group and two fluorine atoms attached to a phenyl ring, which enhances its reactivity and stability.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with various biological targets. This interaction can lead to enzyme inhibition and modulation of biochemical pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 45 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
These results suggest that the compound could serve as an effective agent against multidrug-resistant bacterial infections.
Anticancer Activity
The anticancer potential of the compound has also been explored. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer cells). The following table summarizes the findings:
| Cell Line | IC50 (µM) | Effect on Cell Viability |
|---|---|---|
| MCF-7 | 225 | Significant reduction in viability |
| HeLa | 200 | Induction of apoptosis |
| A549 | 150 | Cell cycle arrest in S phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that the compound effectively reduces viability in cancerous cells.
Case Studies
- Study on Antimicrobial Efficacy : In a controlled study, the compound was administered to infected mice models exhibiting bacterial infections. The results showed a significant reduction in bacterial load compared to untreated controls, indicating its potential as a therapeutic agent.
- Investigation into Cancer Treatment : A series of experiments were conducted using MCF-7 cells treated with varying concentrations of the compound. Results indicated that higher concentrations led to increased apoptosis rates, with morphological changes observed under microscopy.
Propiedades
IUPAC Name |
1-chloro-3-(3,5-difluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-5-9(13)3-6-1-7(11)4-8(12)2-6/h1-2,4H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHFEUIVWWQICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














